molecular formula C8H10O3 B020763 3,4-Dimethoxyphenol CAS No. 2033-89-8

3,4-Dimethoxyphenol

Cat. No. B020763
CAS RN: 2033-89-8
M. Wt: 154.16 g/mol
InChI Key: SMFFZOQLHYIRDA-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of compounds related to 3,4-dimethoxyphenol involves facile methods, including photophysical and electrochemical processes. For instance, novel compounds with the dimethoxyphenyl structure have been synthesized using one-pot methods, exhibiting notable electrochemical and photophysical properties, suggesting a versatile approach to synthesizing dimethoxyphenol derivatives (Golla et al., 2020).

Molecular Structure Analysis

The molecular structure of 3,4-dimethoxyphenol derivatives has been extensively analyzed through X-ray diffraction and Hirshfeld surface analysis. These studies highlight the importance of intermolecular interactions, which contribute to the supramolecular structures observed in these compounds. CH⋯N, CH⋯O, and C⋯C aromatic stacking interactions play a crucial role in the molecular arrangement (Shabir et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving 3,4-dimethoxyphenol derivatives demonstrate diverse functionalities. For instance, the synthesis of poly(3,4-dimethoxythiophene) through anodic oxidation showcases the compound's adaptability in polymer chemistry, yielding materials with significant conductivity and flexibility (Hagiwara et al., 1989).

Physical Properties Analysis

The physical properties of 3,4-dimethoxyphenol derivatives, including their crystal structures, highlight the influence of dimethoxy groups on the planarity and stability of these compounds. The analysis of these properties is crucial for understanding the material characteristics and their potential applications (Shabir et al., 2020).

Chemical Properties Analysis

The chemical properties of 3,4-dimethoxyphenol derivatives are influenced by their molecular structure and synthesis methods. For example, the electrochemical and photophysical properties investigated through UV–Visible and fluorescence spectroscopy reveal insights into the charge transfer and redox reactions characteristic of these compounds (Golla et al., 2020).

Scientific Research Applications

  • Photochemical Reactivity in Freshwaters : Canonica and Freiburghaus (2001) found that 3,4-DMP is useful for studying the photochemical reactivity of freshwaters. Its kinetic behavior is compatible with the assumption that electron-rich phenols transform through photooxidants of varying lifetimes generated by photosensitization from dissolved organic matter (Canonica & Freiburghaus, 2001).

  • Model for Pyrolysis of Lignocellulosics : Kuroda (1995) identified 3,4-dimethoxyphenyloxirane, related to 3,4-DMP, as a model for studying the pyrolysis of lignocellulosics, particularly in the cleavage of the β-aryl ether substructure in lignin (Kuroda, 1995).

  • Conductive and Magnetic Properties : Zotti et al. (2000) explored 3,4-DMP for its conductive and magnetic properties, especially in the context of polypyrrole and polythiophene (Zotti et al., 2000).

  • Synthesis of Organic Compounds : Maki et al. (1993) used 3,4-DMP in the facile synthesis of tricyclo[5.4.0.01,5]undec-9-ene-8,11-diones from phenols, highlighting its utility in organic synthesis (Maki et al., 1993).

  • Synthesis of Glycosides : Kometani et al. (1995) reported the use of 3,4-DMP in the synthesis of glycosides by Coffea arabica cells (Kometani et al., 1995).

  • Solid-Phase Synthesis Intermediate : Jin et al. (2001) utilized 4-Formyl-3,5-dimethoxyphenol, derived from 3,4-DMP, in the preparation of acid-labile linkers and resins for solid-phase synthesis of peptides and non-peptides (Jin et al., 2001).

  • Enzyme Activity Inhibitor : Artunç et al. (2020) discovered that 3,4-DMP is an effective inhibitor of acetylcholinesterase (AChE), human carbonic anhydrase I and II (hCA I, hCA II), and butyrylcholinesterase (BChE) activities (Artunç et al., 2020).

  • Protecting Group in Organic Synthesis : Grunder-Klotz and Ehrhardt (1991) used 3,4-dimethoxybenzyl, related to 3,4-DMP, as a new N-protecting group for 1,2-thiazetidine 1,1-dioxide derivatives (Grunder-Klotz & Ehrhardt, 1991).

  • Lignin Model Compound Study : Nie et al. (2014) aimed to understand the kinetics and mechanism of oxidation of 1-(3,4-Dimethoxyphenyl)ethanol by chlorine dioxide, relevant to elemental chlorine-free pulping processes (Nie et al., 2014).

  • Anodic Oxidation : Nishiyama et al. (1983) investigated the anodic oxidation of 3,4-DMP, leading to various oxidation products significant in organic chemistry (Nishiyama et al., 1983).

Safety And Hazards

3,4-Dimethoxyphenol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3,4-dimethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H10O3/c1-10-7-4-3-6(9)5-8(7)11-2/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMFFZOQLHYIRDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7062112
Record name 3,4-Dimethoxyphenol
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Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

3,4-Dimethoxyphenol

CAS RN

2033-89-8
Record name 3,4-Dimethoxyphenol
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Record name 3,4-Dimethoxyphenol
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Record name 3,4-DIMETHOXYPHENOL
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Record name Phenol, 3,4-dimethoxy-
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Record name 3,4-Dimethoxyphenol
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Record name 3,4-dimethoxyphenol
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Record name 3,4-DIMETHOXYPHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,010
Citations
MAR Matos, MS Miranda… - Journal of Chemical & …, 2003 - ACS Publications
The standard (p = 0.1 MPa) molar enthalpies of formation for 2-, 3-, and 4-methoxyphenol and 2,3-, 2,6-, and 3,5-dimethoxyphenol in the gaseous phase were derived from the standard …
Number of citations: 66 pubs.acs.org
GH Jones, JBD Mackenzie, A Robertson… - Journal of the Chemical …, 1949 - pubs.rsc.org
… B, 220, 209), which contain the 3 : 4-dimethoxyphenol nucleus … Prepared from 3 : 4-dimethoxyphenol by the method of Hoesch, 2… Formed from 3 : 4-dimethoxyphenol and chloromethyl …
Number of citations: 2 pubs.rsc.org
CJR Adderley, FR Hewgill - Journal of the Chemical Society C …, 1968 - pubs.rsc.org
Oxidation of 2,4-dimethoxyphenol by silver oxide gives methoxy-1,4-benzoquinone and 2-(2,4-dimethoxyphenoxy)-6-methoxy-1,4-benzoquinone. This demethylation apparently …
Number of citations: 9 pubs.rsc.org
T Takao, F Kitatani, N Watanabe, A Yagi… - Bioscience …, 1994 - academic.oup.com
We developed a simple screening method for antioxidant-producing strains using 1,1-diphenyl-2-picrylhydrazyl (DPPH) and screened bacteria from 16 kinds of marine animals that …
Number of citations: 806 academic.oup.com
HA Mills-Robles, V Desikan, JA Golen… - Acta Crystallographica …, 2015 - scripts.iucr.org
The title compound, C8H10O3, has two planar molecules in the asymmetric unit possessing mean deviations from planarity of 0.051 and 0.071 Å. In the crystal, there are two distinct …
Number of citations: 1 scripts.iucr.org
T Warashina, Y Nagatani, T Noro - Phytochemistry, 2004 - Elsevier
The bark of Tabebuia impetiginosa afforded nineteen glycosides, consisting of four iridoid glycosides, two lignan glycosides, two isocoumarin glycosides, three phenylethanoid …
Number of citations: 79 www.sciencedirect.com
PJ Amorim Madeira, M Faddoul… - Journal of mass …, 2011 - Wiley Online Library
Some antioxidant mechanisms displayed by several phenolic compounds relate with OH bond dissociation energy. One way for its determination, in the gas‐phase, relies on acidity …
T Kim, HS Kim, J Jang, DJ Kim, J Lee, D Lee, SH Kim - Molecules, 2022 - mdpi.com
This paper reports a concise and scalable method for the synthesis of the phytoestrogen 7,2′-dihydroxy-4′,5′-dimethoxyisoflavanone 1 via an optimized synthetic route. Compound …
Number of citations: 7 www.mdpi.com
T Kometani, H Tanimoto, H Takii… - Bioscience …, 1995 - Taylor & Francis
3,4-Dimethoxyphenol (3,4-DMP) was converted into the corresponding glucoside in suspension-cultured cells of Coffea arabica. The maximum efficiency of glucosylation was attained, …
Number of citations: 3 www.tandfonline.com
S Canonica, J Hoigné - Chemosphere, 1995 - Elsevier
The rate coefficients for the photosensitized oxidation of various phenols in aqueous solutions containing dissolved natural organic material increased in some cases with decreasing …
Number of citations: 99 www.sciencedirect.com

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